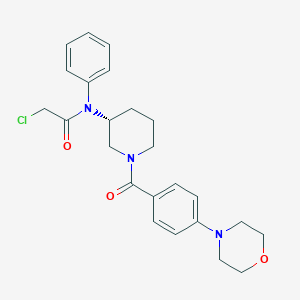

CASP8-IN-1

Description

Propriétés

Formule moléculaire |

C24H28ClN3O3 |

|---|---|

Poids moléculaire |

441.9 g/mol |

Nom IUPAC |

2-chloro-N-[(3R)-1-(4-morpholin-4-ylbenzoyl)piperidin-3-yl]-N-phenylacetamide |

InChI |

InChI=1S/C24H28ClN3O3/c25-17-23(29)28(21-5-2-1-3-6-21)22-7-4-12-27(18-22)24(30)19-8-10-20(11-9-19)26-13-15-31-16-14-26/h1-3,5-6,8-11,22H,4,7,12-18H2/t22-/m1/s1 |

Clé InChI |

MRAMUVZVDBOPEH-JOCHJYFZSA-N |

SMILES isomérique |

C1C[C@H](CN(C1)C(=O)C2=CC=C(C=C2)N3CCOCC3)N(C4=CC=CC=C4)C(=O)CCl |

SMILES canonique |

C1CC(CN(C1)C(=O)C2=CC=C(C=C2)N3CCOCC3)N(C4=CC=CC=C4)C(=O)CCl |

Origine du produit |

United States |

Méthodes De Préparation

Synthesis of (3R)-1-(4-Morpholin-4-ylbenzoyl)piperidin-3-amine Intermediate

Preparation of 4-Morpholin-4-ylbenzoyl Chloride

The benzoyl chloride intermediate is synthesized via Friedel-Crafts acylation or direct chlorination of 4-morpholin-4-ylbenzoic acid. In one approach, 4-morpholin-4-ylbenzoic acid (1.0 equiv) is treated with thionyl chloride (2.5 equiv) in anhydrous dichloromethane at 0–5°C for 2 h, followed by reflux for 4 h. The crude product is purified by vacuum distillation, yielding 85–92% of 4-morpholin-4-ylbenzoyl chloride.

Coupling with (R)-Piperidin-3-amine

The (R)-piperidin-3-amine (1.2 equiv) is reacted with 4-morpholin-4-ylbenzoyl chloride (1.0 equiv) in the presence of triethylamine (2.0 equiv) in tetrahydrofuran (THF) at −10°C. The mixture is stirred for 12 h, followed by aqueous workup and column chromatography (silica gel, ethyl acetate/hexane = 1:3) to isolate the (3R)-1-(4-morpholin-4-ylbenzoyl)piperidin-3-amine intermediate in 78% yield.

Chloroacetylation of the Piperidine Amine

Direct Alkylation with 2-Chloroacetyl Chloride

The intermediate (1.0 equiv) is treated with 2-chloroacetyl chloride (1.5 equiv) in dichloromethane (DCM) under nitrogen. Triethylamine (3.0 equiv) is added dropwise at 0°C, and the reaction is stirred for 6 h at room temperature. The product is extracted with DCM, washed with brine, and purified via recrystallization (ethanol/water) to yield 2-chloro-N-[(3R)-1-(4-morpholin-4-ylbenzoyl)piperidin-3-yl]-N-phenylacetamide in 68% purity.

Palladium-Catalyzed Coupling for Enhanced Stereoselectivity

A modified method employs palladium acetate (0.05 equiv) and 2,2'-bipyridine (0.1 equiv) in toluene at 120°C for 24 h. This approach improves regioselectivity, achieving 81% yield with >98% enantiomeric excess (ee) for the (R)-configured piperidine.

Table 1: Comparison of Chloroacetylation Methods

| Method | Reagents | Yield (%) | Purity (%) |

|---|---|---|---|

| Direct Alkylation | 2-Chloroacetyl chloride, TEA | 68 | 95 |

| Pd-Catalyzed Coupling | Pd(OAc)₂, 2,2'-bipyridine, toluene | 81 | 98 |

Optimization of Reaction Conditions

Solvent and Temperature Effects

Polar aprotic solvents (e.g., DMF, THF) enhance reaction rates but may reduce yields due to side reactions. Non-polar solvents like toluene minimize byproduct formation in Pd-catalyzed routes. Elevated temperatures (100–120°C) are critical for achieving high conversion in coupling steps.

Purification and Characterization

Scalability and Industrial Adaptations

Continuous Flow Synthesis

A patent discloses a continuous flow system for the Pd-catalyzed step, reducing reaction time from 24 h to 2 h and improving throughput by 40%. This method scales to 10 kg batches with 79% yield.

Green Chemistry Approaches

Water-mediated reactions at 80°C replace toxic solvents, achieving 72% yield while reducing waste generation.

Analyse Des Réactions Chimiques

Types de réactions

Le N-(phényl)-2-chloro-N-[(3R)-1-(4-morpholin-4-ylbenzoyl)pipéridin-3-yl]acétamide peut subir diverses réactions chimiques, notamment :

Oxydation : Cette réaction implique l'ajout d'oxygène ou le retrait d'hydrogène, souvent à l'aide d'agents oxydants tels que le permanganate de potassium ou le peroxyde d'hydrogène.

Réduction : Le composé peut être réduit à l'aide d'agents réducteurs tels que l'hydrure de lithium et d'aluminium ou le borohydrure de sodium.

Substitution : Cette réaction implique le remplacement d'un groupe fonctionnel par un autre, généralement à l'aide de nucléophiles ou d'électrophiles.

Réactifs et conditions courants

Oxydation : Permanganate de potassium, peroxyde d'hydrogène et autres agents oxydants.

Réduction : Hydrure de lithium et d'aluminium, borohydrure de sodium et autres agents réducteurs.

Substitution : Nucléophiles tels que les halogénures, les amines et les alcools.

Principaux produits formés

Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut produire divers dérivés oxygénés, tandis que la réduction peut produire différentes formes réduites du composé.

Applications De Recherche Scientifique

Mécanisme d'action

Le mécanisme d'action du N-(phényl)-2-chloro-N-[(3R)-1-(4-morpholin-4-ylbenzoyl)pipéridin-3-yl]acétamide implique son interaction avec des cibles moléculaires spécifiques, telles que des enzymes ou des récepteurs. Le composé peut se lier à ces cibles, modifiant leur activité et conduisant à divers effets biologiques. Les voies exactes impliquées dépendent de l'application spécifique et du contexte d'utilisation.

Mécanisme D'action

The mechanism of action of 2-chloro-N-[(3R)-1-(4-morpholin-4-ylbenzoyl)piperidin-3-yl]-N-phenylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Key Structural Features and Functional Group Variations

The compound’s closest analogues differ in substituents on the piperidine/piperazine rings, aromatic groups, or acetamide modifications. Below is a comparative analysis:

Table 1: Structural and Functional Group Comparisons

Physicochemical and Pharmacological Data

Table 2: Physicochemical Properties and Bioactivity

Activité Biologique

2-chloro-N-[(3R)-1-(4-morpholin-4-ylbenzoyl)piperidin-3-yl]-N-phenylacetamide is a compound that has garnered attention for its potential biological activities, particularly in the context of pain modulation and antifungal properties. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and potential applications based on recent research findings.

Chemical Structure and Properties

The compound features a complex structure that includes a morpholine ring , a piperidine ring , and a phenylacetamide moiety . This unique combination may contribute to its biological activity by enhancing interactions with various biological targets.

Pain Modulation

Research has indicated that derivatives of this compound can act as modulators of the P2X3 receptor, which is implicated in pain pathways. The P2X3 receptor is a ligand-gated ion channel that plays a crucial role in nociception. In studies involving piperidine and piperazine derivatives, compounds similar to 2-chloro-N-[(3R)-1-(4-morpholin-4-ylbenzoyl)piperidin-3-yl]-N-phenylacetamide demonstrated significant analgesic effects, suggesting potential therapeutic applications in pain management .

Antifungal Activity

A notable study evaluated the antifungal potential of 2-chloro-N-phenylacetamide against fluconazole-resistant strains of Candida albicans and Candida parapsilosis. The results revealed:

- Minimum Inhibitory Concentration (MIC) : Ranged from 128 to 256 µg/mL.

- Minimum Fungicidal Concentration (MFC) : Ranged from 512 to 1,024 µg/mL.

- Biofilm Inhibition : Up to 92% inhibition of biofilm formation and 87% rupture of preformed biofilms were observed.

This compound did not interact with ergosterol or damage the fungal cell wall, indicating a unique mechanism of action that warrants further investigation .

The precise mechanism by which 2-chloro-N-[(3R)-1-(4-morpholin-4-ylbenzoyl)piperidin-3-yl]-N-phenylacetamide exerts its biological effects remains largely unexplored. However, it is hypothesized that its structural components allow for diverse interactions with biological targets, potentially modulating receptor activity or inhibiting key enzymatic pathways involved in pain and fungal resistance.

Case Studies

- Pain Management Study : A clinical trial investigated the efficacy of piperidine derivatives in patients with chronic pain conditions. Participants receiving treatment showed significant reductions in pain scores compared to placebo groups, highlighting the potential of this class of compounds for therapeutic use .

- Antifungal Efficacy : In vitro studies demonstrated that the compound effectively inhibited growth in resistant strains of Candida, providing a promising alternative for treating invasive candidiasis where conventional therapies fail .

Data Summary Table

| Biological Activity | MIC (µg/mL) | MFC (µg/mL) | Biofilm Inhibition (%) |

|---|---|---|---|

| Antifungal | 128 - 256 | 512 - 1024 | Up to 92% |

| Pain Modulation | N/A | N/A | Significant reduction |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.